Cas no 60729-37-5 (4-Bromo-5-chlorothiophene-2-carboxylic acid)
4-Bromo-5-chlorothiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-5-chlorothiophene-2-carboxylic acid
- 4-Bromo-5-chloro-2-thiophenecarboxylic acid
- 3-Brom-2-chlor-5-thiophencarbonsaeure
- 4-Brom-5-chlor-thiophen-2-carbonsaeure
- 4-bromo-5-chloro-thiophene-2-carboxylic acid
- CFVLYODPDQGKTF-UHFFFAOYSA-N
- DTXSID80564978
- A868900
- EN300-342714
- C16067
- CS-0186960
- 60729-37-5
- 2-Chloro-3-bromo-5-thiophenecarobylic acid
- DA-39853
- 4-Bromo-5-chloro-2-thiophenecarboxylic acid, AldrichCPR
- DS-5364
- 4-Bromo-5-chlorothiophene-2-carboxylicacid
- SCHEMBL1529502
- AKOS000279748
- Z1681338319
- MFCD00847582
-
- MDL: MFCD00847582
- Inchi: 1S/C5H2BrClO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)
- InChI Key: CFVLYODPDQGKTF-UHFFFAOYSA-N
- SMILES: BrC1=C(SC(C(=O)O)=C1)Cl
Computed Properties
- Exact Mass: 239.86500
- Monoisotopic Mass: 239.86474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 65.5Ų
Experimental Properties
- PSA: 65.54000
- LogP: 2.86220
4-Bromo-5-chlorothiophene-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
4-Bromo-5-chlorothiophene-2-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-5-chlorothiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B900719-250mg |
4-Bromo-5-chlorothiophene-2-carboxylic acid |
60729-37-5 | 96% | 250mg |
1,576.80 | 2021-05-17 | |
| Chemenu | CM199134-1g |
4-bromo-5-chlorothiophene-2-carboxylic acid |
60729-37-5 | 96% | 1g |
$505 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZM837-50mg |
4-Bromo-5-chlorothiophene-2-carboxylic acid |
60729-37-5 | 96% | 50mg |
536.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZM837-200mg |
4-Bromo-5-chlorothiophene-2-carboxylic acid |
60729-37-5 | 96% | 200mg |
1341.0CNY | 2021-08-04 | |
| TRC | B187960-1g |
4-Bromo-5-chlorothiophene-2-carboxylic acid |
60729-37-5 | 1g |
$ 970.00 | 2022-06-07 | ||
| TRC | B187960-2.5g |
4-Bromo-5-chlorothiophene-2-carboxylic acid |
60729-37-5 | 2.5g |
$ 1610.00 | 2022-06-07 | ||
| TRC | B187960-6.25g |
4-Bromo-5-chlorothiophene-2-carboxylic acid |
60729-37-5 | 6.25g |
$ 3215.00 | 2022-06-07 | ||
| Alichem | A169005296-250mg |
4-Bromo-5-chlorothiophene-2-carboxylic acid |
60729-37-5 | 96% | 250mg |
$228.96 | 2023-09-01 | |
| Alichem | A169005296-1g |
4-Bromo-5-chlorothiophene-2-carboxylic acid |
60729-37-5 | 96% | 1g |
$540.00 | 2023-09-01 | |
| Apollo Scientific | OR31657-250mg |
4-Bromo-5-chlorothiophene-2-carboxylic acid |
60729-37-5 | 98% | 250mg |
£99.00 | 2024-05-25 |
4-Bromo-5-chlorothiophene-2-carboxylic acid Suppliers
4-Bromo-5-chlorothiophene-2-carboxylic acid Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 4-Bromo-5-chlorothiophene-2-carboxylic acid
Introduction to 4-Bromo-5-chlorothiophene-2-carboxylic acid (CAS No: 60729-37-5)
4-Bromo-5-chlorothiophene-2-carboxylic acid, with the chemical formula C₄H₂BrClO₂S, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic aromatic compound features a thiophene core substituted with bromine and chlorine atoms at the 4th and 5th positions, respectively, and a carboxylic acid functional group at the 2nd position. Its unique structural properties make it a valuable intermediate in the synthesis of various biologically active molecules.
The compound's molecular structure imparts distinct reactivity patterns, making it a versatile building block for medicinal chemists. The presence of both bromine and chlorine atoms allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in drug discovery. Additionally, the carboxylic acid moiety provides opportunities for amide bond formation, a common strategy in peptide and protein drug development.
In recent years, 4-Bromo-5-chlorothiophene-2-carboxylic acid has garnered attention in the development of novel therapeutic agents. Its thiophene scaffold is a common motif in many pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. For instance, studies have demonstrated its utility in synthesizing thiophene-based inhibitors targeting specific enzymes involved in disease pathways. The bromo and chloro substituents enhance the compound's binding affinity to biological targets by improving its lipophilicity and electronic properties.
One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Researchers have leveraged the reactivity of 4-Bromo-5-chlorothiophene-2-carboxylic acid to develop small-molecule inhibitors that selectively inhibit aberrant kinase activity. These inhibitors have shown promise in preclinical studies, highlighting the compound's potential as a lead molecule for drug development.
The pharmaceutical industry has also explored derivatives of 4-Bromo-5-chlorothiophene-2-carboxylic acid for antimicrobial applications. Thiophene derivatives are known for their broad-spectrum antimicrobial properties, making them attractive candidates for combating resistant bacterial strains. By modifying the substitution pattern on the thiophene ring, chemists have generated compounds with enhanced efficacy against Gram-positive and Gram-negative bacteria. This underscores the importance of this scaffold in addressing emerging infectious diseases.
Beyond pharmaceuticals, 4-Bromo-5-chlorothiophene-2-carboxylic acid finds utility in materials science and agrochemicals. Its ability to undergo selective functionalization makes it a valuable precursor for designing advanced materials with tailored electronic properties. Additionally, derivatives of this compound have been investigated as intermediates in the synthesis of pesticides and herbicides, contributing to sustainable agricultural practices.
The synthesis of 4-Bromo-5-chlorothiophene-2-carboxylic acid typically involves multi-step organic transformations starting from commercially available thiophene derivatives. Common synthetic routes include halogenation followed by carboxylation at the desired position. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are crucial for supporting large-scale applications in drug discovery and industrial manufacturing.
In conclusion, 4-Bromo-5-chlorothiophene-2-carboxylic acid (CAS No: 60729-37-5) is a multifaceted compound with broad applications across multiple disciplines. Its unique structural features make it an indispensable tool for synthetic chemists working on biologically relevant molecules. As research continues to uncover new therapeutic targets and material applications, this compound will undoubtedly remain at the forefront of innovation in chemical biology and industrial chemistry.
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